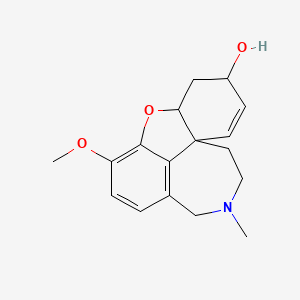
Galantamin
Vue d'ensemble
Description
LSM-1597 is an alkaloid.
Galantamin is a natural product found in Lycoris sanguinea, Narcissus confusus, and other organisms with data available.
Applications De Recherche Scientifique
Alzheimer's Disease Treatment : Galantamine acts as a reversible inhibitor of acetylcholinesterase and an allosteric potentiating ligand of nicotinic acetylcholine receptors (nAChRs), playing a vital role in Alzheimer's disease treatment. It enhances cholinergic function in the brain, which is crucial for memory and learning (Samochocki et al., 2000); (Samochocki et al., 2003).
Neuroprotection Against β-Amyloid Toxicity : Galantamine has been shown to protect neurons against β-amyloid-enhanced glutamate toxicity, a hallmark of Alzheimer's disease. This protection is partially mediated by the alpha7 nAChR-PI3K cascade (Kihara et al., 2004).
Isolation and Structural Elucidation : The isolation of galantamine from Leucojum aestivum has been a significant achievement. This process helps understand its structure and enhances its application in treating choline-deficiency conditions like Alzheimer’s disease (Halpin et al., 2010).
Prevention of Apoptosis in Neuronal Cells : Galantamine has demonstrated effectiveness in preventing cell death induced by beta-amyloid and other neurotoxic agents in various cell models. This effect is related to its action on nAChRs and the upregulation of antiapoptotic proteins like Bcl-2 (Arias et al., 2004).
Optimization of Biosynthesis for Alzheimer's Disease Treatment : The biotechnological strategies for optimizing the biosynthesis of galantamine using plant tissue culture techniques have been a significant area of research. This approach is vital for large-scale production and sustainable cultivation (Santos et al., 2020).
Potential in Slowing Down Plaque Formation in Alzheimer's : In the 5XFAD mouse model of Alzheimer’s disease, chronic treatment with galantamine slowed down plaque formation and behavioral decline, suggesting its potential as a disease-modifying and neuroprotective agent (Bhattacharya et al., 2014).
Repurposing for Various Conditions : Initially characterized for use in paralytic and neuropathic conditions, galantamine’s repurposing for Alzheimer's disease has opened new perspectives for its utility, demonstrating the potential for its application in other neurological and psychiatric disorders (Mucke, 2015).
Antioxidative Properties in Neuronal Damage : Galantamine has antioxidative properties, protecting against neuronal damage induced by hydrogen peroxide in cell models. This suggests its role in lowering oxidative injury, which is critical in Alzheimer’s disease (Ezoulin et al., 2008).
Evidence of Allosteric Potentiating Effect on nAChRs : Galantamine's therapeutic profile is attributed to its action as an allosteric potentiating ligand on nAChRs, beyond its AChE inhibition. This dual action may account for its effectiveness in Alzheimer's disease treatment (Coyle et al., 2007).
Protection in Brain Ischemia-Reperfusion Conditions : Galantamine provides neuroprotection in in vitro models of brain ischemia-reperfusion by inhibiting enzymes like iNOS and NADPH oxidase and reducing ROS production. This suggests its potential in treating conditions related to ischemic injury (Egea et al., 2012).
Peripheral Nerve Degeneration : In an experimental model of sciatic nerve injury, galantamine demonstrated protective effects against peripheral nerve degeneration, suggesting its potential application beyond central nervous system disorders (Alagöz et al., 2022).
Propriétés
IUPAC Name |
9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUTZQLVASHGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859345 | |
| Record name | CERAPP_13557 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epigalanthamin | |
CAS RN |
357-70-0 | |
| Record name | Galantamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100058 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B7773414.png)
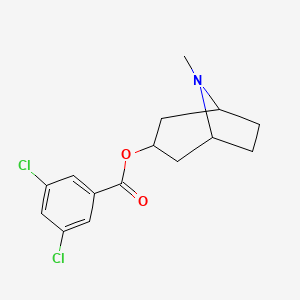
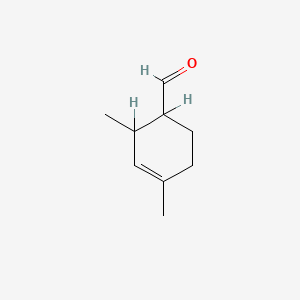

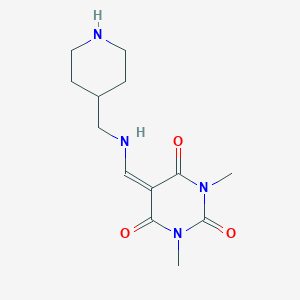
![(5Z)-5-[(4-iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7773467.png)
![4-(2,3-Dihydro-imidazo[2,1-b]thiazol-6-yl)-phenol](/img/structure/B7773473.png)
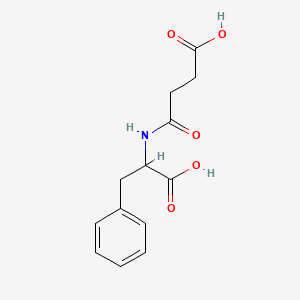
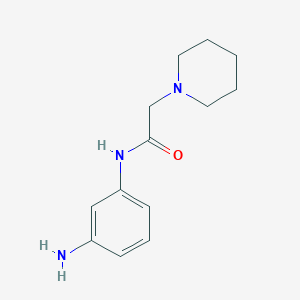
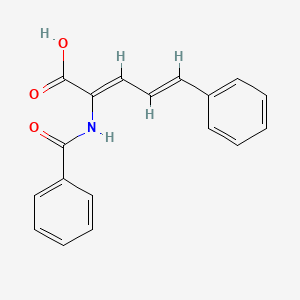
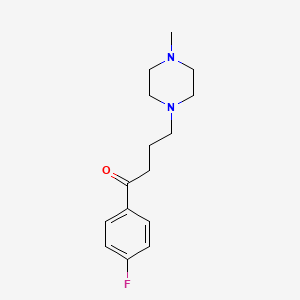
![1-(4-Amino-furazan-3-yl)-5-azepan-1-ylmethyl-1H-[1,2,3]triazole-4-carboxylic acid ethyl ester](/img/structure/B7773507.png)
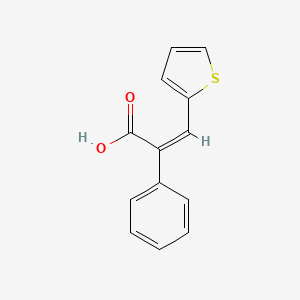
![3-amino-4,6-dimethyl-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7773518.png)